4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Overview
Description
“4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde” is likely a compound containing a thiazole ring, which is a type of heterocyclic compound. The “tert-Butyl” indicates a tertiary butyl group attached to the thiazole ring, and “benzaldehyde” suggests the presence of a benzene ring with an aldehyde functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The tert-butyl group could be introduced through a substitution reaction, and the benzaldehyde group could be formed through a formylation reaction .Molecular Structure Analysis
The molecular structure would likely feature a thiazole ring attached to a benzene ring via a single bond, with the aldehyde group (-CHO) attached to the benzene ring and the tert-butyl group attached to the thiazole ring .Chemical Reactions Analysis
As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group also means it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aldehyde group could make it a polar molecule, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Chemical Properties
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, a sterically hindered compound, has been utilized in various synthetic processes. For example, its derivatives, 2,3-disubstituted thiazolidin-4-ones, have been synthesized via the condensation of thioglycolic acid with azomethines (Silin, Kelarev, & Abu-Ammar, 2012). This indicates its role in the preparation of thiazolidin-4-ones, important in various chemical transformations.
Additionally, research on the synthesis of benzaldehyde derivatives directly from tert-butyl 4-lithiobenzate highlights the compound's potential in ring formylation processes (Kende & Zhong, 1999). This suggests its usefulness in organic synthesis, particularly in the creation of functionally diverse benzaldehydes.
Catalysis and Organic Reactions
The compound has also been explored in the context of organic ionic liquids (OILs) based on thiazolium ions. These OILs have been shown to promote benzoin condensation of benzaldehyde, indicating its potential as a catalyst or reactant in organic synthesis (Davis & Forrester, 1999).
Mechanism of Action
Target of Action
It is known to be an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .
Biochemical Pathways
It is suitable for use in a kinetic study to evaluate the kinetic constants (ki) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYFYAIKVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381164 | |
Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-78-5 | |
Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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